4-Fluoro-2-methylquinoline-6-carboxylic acid
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Overview
Description
4-Fluoro-2-methylquinoline-6-carboxylic acid is a fluorinated quinoline derivative Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methylquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods: Industrial production often employs the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nitrating agents are used for electrophilic substitution.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Fluoro-2-methylquinoline-6-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methylquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity . The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
- 6-Fluoro-2-methylquinoline-3-carboxylic acid
- 7-Fluoro-2-methylquinoline-4-carboxylic acid
- 6-Bromo-2-methylquinoline-3-carboxylic acid
Comparison: 4-Fluoro-2-methylquinoline-6-carboxylic acid is unique due to the position of the fluorine atom, which significantly influences its chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and biological activity .
Properties
Molecular Formula |
C11H8FNO2 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
4-fluoro-2-methylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) |
InChI Key |
BCRXQGBZDUZKKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)F |
Origin of Product |
United States |
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